Cas no 851406-84-3 (N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide)

N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide is a synthetic organic compound featuring a quinolinone core linked to a 4-ethoxybenzamide moiety. Its molecular structure combines a dihydroquinolin-2-one scaffold with an ethoxy-substituted benzamide group, offering potential utility in pharmaceutical and biochemical research. The presence of dimethyl and ethoxy substituents may enhance solubility and bioavailability, while the amide linkage provides stability. This compound could serve as an intermediate in the synthesis of bioactive molecules or as a candidate for studying structure-activity relationships in medicinal chemistry. Its well-defined heterocyclic framework makes it suitable for applications requiring precise molecular modifications.
N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide structure
851406-84-3 structure
Product Name:N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide
CAS No:851406-84-3
MF:C22H24N2O3
MW:364.437565803528
CID:6302454
PubChem ID:4117016
Update Time:2025-06-13

N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide
    • N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide
    • 851406-84-3
    • F0611-0707
    • AKOS024587226
    • AB00669634-01
    • Inchi: 1S/C22H24N2O3/c1-4-27-18-9-7-16(8-10-18)21(25)23-12-11-17-13-19-14(2)5-6-15(3)20(19)24-22(17)26/h5-10,13H,4,11-12H2,1-3H3,(H,23,25)(H,24,26)
    • InChI Key: XZQKGSOSUVCHJR-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC2C(C)=CC=C(C)C=2N1)CCNC(C1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 364.17869263g/mol
  • Monoisotopic Mass: 364.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 67.4Ų

N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0611-0707-2μmol
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-ethoxybenzamide
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F0611-0707-4mg
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N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide Related Literature

Additional information on N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide

Comprehensive Overview of N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide (CAS No. 851406-84-3)

The compound N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide (CAS No. 851406-84-3) is a synthetic organic molecule that has garnered significant interest in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This quinoline derivative is characterized by the presence of a dihydroquinolinone core, which is further functionalized with an ethoxybenzamide moiety. Such structural attributes make it a promising candidate for drug discovery, particularly in the fields of oncology and inflammation.

Recent studies have highlighted the growing demand for novel quinoline-based compounds in medicinal chemistry. The 5,8-dimethyl-2-oxo-1,2-dihydroquinoline scaffold, in particular, has been associated with diverse biological activities, including kinase inhibition and anti-proliferative effects. Researchers are increasingly exploring its potential as a small-molecule inhibitor for targeting specific pathways involved in disease progression. This aligns with current trends in precision medicine, where tailored therapies are designed to address individual patient needs.

From a synthetic chemistry perspective, the incorporation of the 4-ethoxybenzamide group enhances the compound's solubility and bioavailability, which are critical factors in drug development. The ethoxy substituent also contributes to the molecule's metabolic stability, a key consideration in the design of orally active pharmaceuticals. These properties have led to increased interest in CAS No. 851406-84-3 as a lead compound for further optimization.

In the context of AI-driven drug discovery, this compound has been the subject of computational modeling studies. Advanced algorithms have been employed to predict its binding affinity for various protein targets, a topic frequently searched by researchers in cheminformatics and molecular docking. The integration of machine learning techniques with traditional medicinal chemistry approaches has opened new avenues for accelerating the identification of bioactive molecules like this one.

Another area of interest is the compound's potential role in addressing drug resistance, a major challenge in modern therapeutics. The dihydroquinolinone framework has shown promise in overcoming resistance mechanisms observed in certain disease models. This has sparked discussions in scientific forums about its applicability in combination therapies, a hot topic in pharmacology research.

From an industrial standpoint, the scalable synthesis of N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide has been optimized to meet the demands of high-throughput screening programs. Process chemists have developed efficient routes that minimize byproduct formation while maintaining high yields, addressing common queries about green chemistry practices in API manufacturing.

The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, have been extensively documented in chemical databases. These parameters are frequently searched by professionals engaged in ADMET prediction and drug-likeness assessment, reflecting the growing importance of computational approaches in early-stage drug development.

In analytical chemistry circles, advanced techniques such as LC-MS and NMR spectroscopy have been employed to characterize this molecule thoroughly. The availability of high-purity reference standards (CAS No. 851406-84-3) has facilitated its use in method development and validation studies, particularly in quality control laboratories serving the pharmaceutical industry.

The patent landscape surrounding this chemical entity reveals ongoing innovation, with several applications claiming novel formulations and therapeutic uses. This intellectual property activity correlates with increased searches for quinoline patents and structure-activity relationships in specialized databases.

Environmental considerations have also come into focus, with biodegradation studies investigating the fate of such compounds in ecosystems. This addresses contemporary concerns about pharmaceutical pollution and the development of eco-friendly drug candidates - topics that resonate strongly with today's environmentally conscious research community.

As research continues, the scientific literature has seen a steady increase in publications referencing this compound, particularly in journals specializing in medicinal chemistry and drug design. The molecule's versatility is further demonstrated by its appearance in diverse study contexts, from enzyme inhibition assays to cell-based screening platforms.

Looking ahead, the trajectory for N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-ethoxybenzamide appears promising. Its structural features continue to inspire new synthetic analogs, while its biological profile motivates deeper investigation into its mechanism of action. This dual appeal ensures its ongoing relevance in both academic and industrial research settings.

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